molecular formula C22H21N3O5 B11008042 methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate

methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate

Cat. No.: B11008042
M. Wt: 407.4 g/mol
InChI Key: PWWDDPHXOCYWLI-UHFFFAOYSA-N
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Description

Methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate is a complex organic compound with a unique structure that combines elements of isoindoloquinazoline and butanoylglycine. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate typically involves a multistep process. One common method is the Povarov reaction, which is a multicomponent reaction involving anilines, alkenes, and aldehydes . This reaction is often mediated by eutectic solvents, which provide a mild and efficient reaction environment . The reaction conditions usually involve moderate temperatures and the use of Lewis or Brønsted acids as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of eutectic solvents in industrial production is advantageous due to their recyclability and low environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit topoisomerase II and DNA gyrase, which are essential enzymes for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness allows for the exploration of various biological activities and applications that may not be possible with other similar compounds .

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 2-[4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanoylamino]acetate

InChI

InChI=1S/C22H21N3O5/c1-30-19(27)13-23-18(26)11-6-12-24-20-14-7-2-3-8-15(14)22(29)25(20)17-10-5-4-9-16(17)21(24)28/h2-5,7-10,20H,6,11-13H2,1H3,(H,23,26)

InChI Key

PWWDDPHXOCYWLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CCCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O

Origin of Product

United States

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